molecular formula C6H13NO B8192242 [(2R,3S)-2-methylpyrrolidin-3-yl]methanol

[(2R,3S)-2-methylpyrrolidin-3-yl]methanol

Cat. No.: B8192242
M. Wt: 115.17 g/mol
InChI Key: CSZHCNQZSJKZPA-PHDIDXHHSA-N
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Description

[(2R,3S)-2-methylpyrrolidin-3-yl]methanol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a hydroxymethyl group at the 2 and 3 positions, respectively. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-methylpyrrolidin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methylation: Introduction of the methyl group at the 2-position can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via hydroxymethylation reactions, often using formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-methylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

[(2R,3S)-2-methylpyrrolidin-3-yl]methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2R,3S)-2-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and functional groups. The hydroxymethyl group can form hydrogen bonds with target proteins, while the pyrrolidine ring can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S)-2-methylpyrrolidin-3-yl]methanol: Unique due to its specific stereochemistry and functional groups.

    (2S,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: Similar structure but different stereochemistry.

    (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: Similar structure but different stereochemistry.

    (2S,3S)-(2-Methyl-pyrrolidin-3-yl)-methanol: Similar structure but different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific (2R,3S) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers. This configuration can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications .

Properties

IUPAC Name

[(2R,3S)-2-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHCNQZSJKZPA-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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